Ononitol

説明

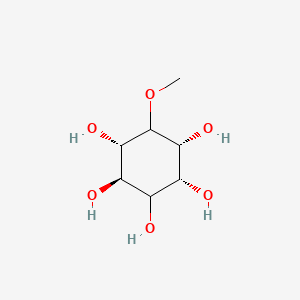

Ononitol, also known as 4-O-methyl-myo-inositol, is a derivative of inositol. It is an ether that results from replacing the hydroxyl group at position 4 of myo-inositol with a methoxy group. This compound is found in various organisms, including the root nodules of pea plants and Medicago sativa .

準備方法

Synthetic Routes and Reaction Conditions: Ononitol can be synthesized through the methylation of myo-inositol. The reaction involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C .

Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, followed by purification. The extraction process includes drying, grinding, and homogenizing the plant material, followed by solvent extraction. The isolated compound is then purified using techniques like liquid-liquid extraction and solid-phase extraction .

化学反応の分析

Types of Reactions: Ononitol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding inositol derivatives.

Reduction: Reduction reactions can convert this compound into different cyclitol derivatives.

Substitution: this compound can undergo substitution reactions where the methoxy group is replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Reagents such as halides and acids are employed for substitution reactions

Major Products: The major products formed from these reactions include various inositol derivatives, which have significant biological and chemical properties .

科学的研究の応用

Anti-Cancer Properties

Ononitol monohydrate (OMH) has shown promise in inhibiting the proliferation of human colorectal cancer cells (HT-115). A study indicated that treatment with OMH significantly reduced inflammatory gene expression associated with tumor progression, such as TNF-α, IL-1β, and COX-2. Furthermore, OMH treatment led to increased expression of tumor-suppressor genes like p53 and pRb2, suggesting a mechanism for its antiproliferative effects through apoptosis induction and inflammation suppression .

Key Findings:

- Inhibition of Inflammatory Genes: OMH reduced levels of COX-2 and PGE-2 in treated cells.

- Tumor-Suppressor Activation: Enhanced expression of p53 and caspase-3 was observed post-treatment.

- Dose-Dependent Effects: A higher concentration (3.2 µM) was more effective than lower doses .

Metabolic Health

Research has highlighted the role of this compound in enhancing metabolic functions. Specifically, OMH has been linked to increased expression of PRDM16 and UCP-1 in adipocytes, which are crucial for mitochondrial biogenesis and insulin sensitivity. This suggests that this compound may play a role in combating obesity-related inflammation and improving glucose metabolism .

Implications for Metabolic Health:

- Enhanced Insulin Sensitivity: OMH promotes mitochondrial function in preadipocytes.

- Reduction of Adipose Tissue Inflammation: The compound appears to mitigate inflammatory responses within adipose tissue .

Agricultural Biotechnology

This compound is also significant in agricultural research, particularly regarding plant stress responses. A study on Medicago truncatula demonstrated a two-step epimerization pathway where D-ononitol is converted to D-pinitol. This pathway is hypothesized to aid plants in coping with drought stress by regenerating NADP^+, thus enhancing their resilience under adverse conditions .

Research Highlights:

- Drought Resistance Mechanism: The production of D-ononitol may help plants manage oxidative stress during drought.

- Genetic Engineering Potential: Introducing genes responsible for this pathway into crops could improve their survival rates under water-limited conditions .

Neuroprotective Effects

This compound's potential neuroprotective effects have been explored in the context of Alzheimer's disease. Extracts from Cassia obtusifolia, which contain this compound, have shown inhibitory effects on key enzymes involved in amyloid plaque formation, offering insights into its possible use as a therapeutic agent against neurodegenerative diseases .

Neuroprotective Insights:

作用機序

Ononitol exerts its effects through various molecular targets and pathways:

類似化合物との比較

Ononitol is compared with other inositol derivatives such as:

Myo-inositol: The most common form of inositol, involved in various cellular processes.

D-chiro-inositol: Known for its role in insulin signaling and glucose metabolism.

Scyllo-inositol: Studied for its potential in treating neurodegenerative diseases .

Uniqueness: this compound’s unique structure, with a methoxy group at position 4, distinguishes it from other inositol derivatives. This structural difference imparts distinct biological activities and chemical reactivity, making it valuable in various research and industrial applications .

生物活性

Ononitol, a cyclitol derived from various plant sources such as Cassia tora, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Sources

This compound is a six-carbon cyclitol, structurally similar to myo-inositol. It is predominantly found in legumes and various plants, particularly in the seeds and leaves of Cassia tora. The compound is often isolated in its monohydrate form (this compound Monohydrate - OM) for research purposes.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. A significant investigation demonstrated that this compound monohydrate effectively reduced inflammatory responses in animal models:

- Study Findings : In a study involving male Wistar rats, administration of this compound monohydrate (20 mg/kg) resulted in a 53.64% reduction in paw thickness in an adjuvant-induced arthritis model. Additionally, it significantly inhibited granuloma tissue formation by 36.25% in a cotton pellet study .

- Mechanism of Action : The primary mechanism attributed to this compound's anti-inflammatory effects is the inhibition of pro-inflammatory mediators such as TNF-α and IL-1β, along with cyclooxygenase enzymes (COX-2) and prostaglandins (PGE-2) production .

Table 1: Anti-Inflammatory Effects of this compound Monohydrate

| Study Type | Dose (mg/kg) | Effect on Paw Thickness (%) | Granuloma Reduction (%) |

|---|---|---|---|

| Adjuvant-Induced Arthritis | 20 | 53.64 | - |

| Cotton Pellet Model | - | - | 36.25 |

Analgesic Activity

This compound has also shown promising analgesic effects:

- Research Evidence : In various pain models, including acetic acid-induced abdominal constriction and formalin-induced paw licking tests, this compound demonstrated significant analgesic activity. The results indicated that it could act both peripherally and centrally to alleviate pain .

Anticancer Properties

This compound's potential as an anticancer agent has been explored, particularly concerning colorectal cancer:

- Cell Proliferation Inhibition : In a study targeting HT-115 human colorectal cancer cells, treatment with 3.2 µM of this compound monohydrate for 48 hours resulted in a significant downregulation of inflammatory genes (TNF-α/IL-1β) and an increase in tumor-suppressor gene expression (e.g., p53, Cdkn1a). This suggests that this compound may inhibit cancer cell proliferation through modulation of inflammatory pathways .

Table 2: Anticancer Effects of this compound Monohydrate

| Treatment Concentration (µM) | Effect on Inflammatory Genes | Tumor-Suppressor Genes Upregulated |

|---|---|---|

| 1.5 | Moderate | - |

| 3.2 | Significant | p53, Cdkn1a |

Case Studies

- Anti-inflammatory Study : A study published in Pharmaceutical Biology demonstrated the effectiveness of this compound monohydrate in reducing inflammation markers in vivo, supporting its traditional use in herbal medicine for inflammatory conditions .

- Cancer Research : Another research article focused on the effects of this compound monohydrate on colorectal cancer cells reported significant changes in gene expression related to inflammation and apoptosis, indicating its potential as a therapeutic agent against cancer .

特性

IUPAC Name |

(1S,2R,4R,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5-,6+,7?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCFFEYYQKSRSV-CEDNOLFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(C1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1[C@@H]([C@@H](C([C@H]([C@@H]1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318150 | |

| Record name | (-)-Pinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3559-00-0 | |

| Record name | (-)-Pinitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。